![molecular formula C15H30N2O B11983940 N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea CAS No. 303092-19-5](/img/structure/B11983940.png)
N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea
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Overview
Description
N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea is an organic compound with the molecular formula C15H30N2O. It is a urea derivative, characterized by the presence of a cyclohexyl group and a 1,5-dimethylhexyl group attached to the nitrogen atoms of the urea moiety. This compound is of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea typically involves the reaction of cyclohexylamine with 1,5-dimethylhexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea
- N-Cyclohexyl-N’-(1-methylbutyl)urea
- N-Cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea
Uniqueness
N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
303092-19-5 |
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Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1-cyclohexyl-3-(6-methylheptan-2-yl)urea |
InChI |
InChI=1S/C15H30N2O/c1-12(2)8-7-9-13(3)16-15(18)17-14-10-5-4-6-11-14/h12-14H,4-11H2,1-3H3,(H2,16,17,18) |
InChI Key |
AUWYSHKCOISDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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